4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (DF-PYMBT) is an organic compound with a unique chemical structure. It is a member of the benzothiazole family, which is widely used in the synthesis of various compounds. DF-PYMBT is of particular interest due to its potential applications in scientific research. This compound has been studied for its ability to act as a catalyst, an inhibitor, and a synthetic intermediate. In addition, DF-PYMBT has been investigated for its biochemical and physiological effects, which could lead to potential therapeutic uses.
Scientific Research Applications
Synthesis and Structural Analysis
Benzothiazole derivatives are synthesized through various chemical reactions, offering a glimpse into the potential synthetic pathways that might be relevant for "4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine". For instance, the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides through a Michael addition and Mannich reaction of difluorinated ethyl bromoacetate with a benzotriazole derivative, followed by Dieckmann condensation, showcases the complex synthetic approaches employed in creating fluorinated heterocyclic scaffolds (Revanna et al., 2013).
Chemical Properties and Complexation
The study of the solution properties of a series of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related 1,3-thiazolyl or 1,3-benzothiazolyl derivatives, including their influence on the complexation of Zn(II), Mg(II), and Ca(II), highlights the intricate chemical behavior of benzothiazole compounds. These findings emphasize the potential for "4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine" to engage in complex chemical interactions and form multinuclear complexes with metal ions (Matczak-Jon et al., 2010).
Potential Applications
While the specific applications of "4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine" were not directly identified in the research literature, the exploration of related benzothiazole derivatives offers insights into potential areas of application. These could include the development of fluorescent sensors, as demonstrated by the synthesis of a new ligand for dopamine detection, showcasing the utility of benzothiazole derivatives in bio-sensing and analytical chemistry applications (Khattar & Mathur, 2013).
properties
IUPAC Name |
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3S/c14-9-4-10(15)12-11(5-9)19-13(18-12)17-7-8-2-1-3-16-6-8/h1-6H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZFGGVLRHLOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(C=C(C=C3S2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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